2-[3-(Ethylamino)benzene-1-sulfonyl]ethan-1-ol
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Overview
Description
2-[3-(Ethylamino)benzene-1-sulfonyl]ethan-1-ol is an organic compound that features a benzene ring substituted with an ethylamino group, a sulfonyl group, and an ethan-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Ethylamino)benzene-1-sulfonyl]ethan-1-ol typically involves multiple steps, starting with the functionalization of the benzene ring One common method is the electrophilic aromatic substitution, where the benzene ring is first sulfonated to introduce the sulfonyl groupFinally, the ethan-1-ol group is added via a suitable alkylation reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Ethylamino)benzene-1-sulfonyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The benzene ring can undergo further electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NH₃) under acidic or basic conditions can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethan-1-ol group can yield aldehydes or carboxylic acids, while reduction of the sulfonyl group can produce sulfides.
Scientific Research Applications
2-[3-(Ethylamino)benzene-1-sulfonyl]ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-[3-(Ethylamino)benzene-1-sulfonyl]ethan-1-ol involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds or ionic interactions with enzymes or receptors, while the sulfonyl group can act as an electrophilic center, facilitating covalent bonding with nucleophilic sites on proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-[3-(Methylamino)benzene-1-sulfonyl]ethan-1-ol: Similar structure but with a methylamino group instead of an ethylamino group.
2-[3-(Propylamino)benzene-1-sulfonyl]ethan-1-ol: Similar structure but with a propylamino group instead of an ethylamino group.
2-[3-(Ethylamino)benzene-1-sulfonyl]propan-1-ol: Similar structure but with a propan-1-ol group instead of an ethan-1-ol group.
Uniqueness
The uniqueness of 2-[3-(Ethylamino)benzene-1-sulfonyl]ethan-1-ol lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The ethylamino group provides a balance between hydrophilicity and hydrophobicity, while the sulfonyl group enhances electrophilicity, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-[3-(ethylamino)phenyl]sulfonylethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-2-11-9-4-3-5-10(8-9)15(13,14)7-6-12/h3-5,8,11-12H,2,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNJGMBSLSISNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=CC=C1)S(=O)(=O)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10572985 |
Source
|
Record name | 2-[3-(Ethylamino)benzene-1-sulfonyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10572985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83567-05-9 |
Source
|
Record name | 2-[3-(Ethylamino)benzene-1-sulfonyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10572985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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